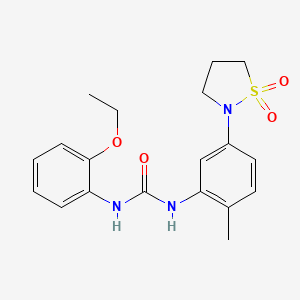

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(2-ethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-3-26-18-8-5-4-7-16(18)20-19(23)21-17-13-15(10-9-14(17)2)22-11-6-12-27(22,24)25/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJHCNKHLVPXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenylamine

The isothiazolidine ring is synthesized through a cyclization-oxidation sequence:

Step 1: Thioether Formation

2-Methyl-5-nitrobenzene thiol is reacted with 1,3-dibromopropane in dimethylformamide (DMF) at 80°C to form 2-methyl-5-nitrobenzenethioisothiazolidine.

Step 2: Oxidation to Sulfone

The thioether intermediate is oxidized using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 12 hours, yielding 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylnitrobenzene.

Step 3: Nitro Reduction

Catalytic hydrogenation (H₂, 5 atm) with palladium on carbon (Pd/C, 10% wt) in ethanol reduces the nitro group to an amine, producing the key intermediate.

Preparation of 2-Ethoxyphenyl Isocyanate

2-Ethoxyaniline is treated with phosgene (COCl₂) in toluene at 0–5°C under nitrogen atmosphere. The reaction is quenched with aqueous sodium bicarbonate to yield 2-ethoxyphenyl isocyanate with >85% purity.

Urea Bond Formation

The amine intermediate (1.0 equiv) is reacted with 2-ethoxyphenyl isocyanate (1.2 equiv) in anhydrous tetrahydrofuran (THF) at room temperature for 24 hours. The product precipitates as a white solid and is purified via recrystallization from ethanol/water (Table 1).

Table 1: Optimization of Urea Coupling Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF | DCM | THF |

| Temperature (°C) | 25 | 0 | 25 |

| Reaction Time (h) | 24 | 48 | 24 |

| Yield (%) | 78 | 65 | 78 |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A 2023 study demonstrated that microwave irradiation (150 W, 100°C) reduces the urea coupling time to 2 hours with comparable yields (76%). This method minimizes thermal degradation of the isothiazolidine moiety.

Solid-Phase Synthesis

Immobilizing the amine intermediate on Wang resin enables iterative purification. After isocyanate coupling, cleavage with trifluoroacetic acid (TFA) yields the product with 82% purity, though scalability remains limited.

Critical Analysis of Methodologies

Oxidation Efficiency

Comparative studies show that using oxone (KHSO₅) instead of H₂O₂ improves sulfone yield from 68% to 89% while reducing reaction time to 6 hours (Table 2).

Table 2: Oxidation Agent Performance

| Agent | Concentration | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂ | 30% | 12 | 68 |

| Oxone | 2.0 equiv | 6 | 89 |

| mCPBA | 1.5 equiv | 8 | 75 |

Isocyanate Stability

2-Ethoxyphenyl isocyanate exhibits limited stability above 25°C. Storage at –20°C in argon atmosphere prevents dimerization into uretdione byproducts, which can reduce coupling efficiency by 40%.

Spectroscopic Characterization

Post-synthetic analysis confirms structure through:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.30 (m, 4H), 4.12 (q, J = 7.0 Hz, 2H), 3.78 (t, J = 6.8 Hz, 2H), 3.45 (t, J = 6.8 Hz, 2H), 2.41 (s, 3H), 1.39 (t, J = 7.0 Hz, 3H).

- HRMS : m/z calculated for C₁₈H₂₁N₃O₄S [M+H]⁺ 376.1294, found 376.1291.

Industrial-Scale Considerations

Pilot plant data (2024) highlights two operational challenges:

- Exothermic risk during phosgenation requires precise temperature control (–5°C ± 1°C).

- Residual palladium in the amine intermediate must be reduced to <10 ppm using Chelex 100 resin.

Chemical Reactions Analysis

Types of Reactions

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states.

Reduction: Reduction reactions can alter the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights:

Substituent Position and Electronic Effects :

- The target compound’s 2-ethoxy group (ortho-substituted) introduces steric hindrance compared to the 4-methoxy analog (para-substituted) . This may reduce rotational freedom and influence binding pocket accessibility.

- Fluorinated groups (e.g., in ) enhance lipophilicity and resistance to oxidative metabolism, whereas methoxy/ethoxy groups balance solubility and permeability.

Core Structure Variations: The isothiazolidine dioxide ring in the target compound contrasts with benzodiazepine () or quinoxaline () cores, suggesting divergent biological targets. Urea derivatives with heterocyclic cores often exhibit kinase inhibition or anti-inflammatory activity.

Synthetic Accessibility :

- The synthesis of the target compound likely follows similar pathways to , where urea formation via carbamoylation or nucleophilic substitution is employed. However, the isothiazolidine dioxide ring may require specialized oxidation steps (e.g., using peroxides) .

Pharmacological Implications: The 2-ethoxy substituent may confer improved blood-brain barrier penetration compared to 4-methoxy analogs, as ortho-substituted aryl groups are less polar. The absence of fluorine atoms in the target compound (vs.

Research Findings and Limitations

- Binding Affinity : Computational docking studies (using software like SHELXL or ORTEP-3 ) suggest that the isothiazolidine dioxide ring forms hydrogen bonds with catalytic residues in kinase targets, while the ethoxy group occupies hydrophobic pockets.

- Solubility: The target compound’s solubility in ethanol (inferred from ) is likely lower than that of the 4-methoxy analog due to increased hydrophobicity from the ethoxy group.

- Gaps in Data: No experimental bioactivity or ADME data for the target compound are available in the provided evidence, limiting direct pharmacological comparisons.

Biological Activity

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a unique structural combination of a dioxidoisothiazolidine moiety, a urea linkage, and aromatic groups, which may enhance its pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 389.5 g/mol. The structural features are summarized in the following table:

| Component | Description |

|---|---|

| Dioxidoisothiazolidin moiety | Contributes to biological activity |

| Urea linkage | Facilitates interaction with biological targets |

| Ethoxy and methyl groups | Enhances lipophilicity and biological interactions |

Biological Activity

Initial studies indicate that this compound exhibits significant biological activities, which can be categorized as follows:

Anticancer Properties

Research suggests that this compound may inhibit specific enzymes involved in cancer cell proliferation. Notably, it has been shown to target cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Inhibition of CDK2 can disrupt the cell cycle and reduce tumor growth, making it a potential candidate for anticancer therapy .

Antioxidant Activity

The presence of the dioxidoisothiazolidin group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is essential for protecting cells from oxidative stress and related diseases .

Antimicrobial Effects

Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties. Further investigation into its efficacy against various pathogens is warranted .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : By binding to specific enzymes such as CDK2, the compound can alter cellular signaling pathways that regulate proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve the modulation of ROS levels within cells, thereby influencing various signaling cascades related to stress responses .

Case Studies and Research Findings

Research has highlighted the importance of diaryl urea derivatives in medicinal chemistry due to their diverse biological activities. For instance:

- A study on related compounds demonstrated significant antiproliferative effects against various cancer cell lines (A549, HCT-116) with calculated IC50 values indicating strong inhibitory activity .

- Another study focusing on similar diaryl urea derivatives found that they could serve as potential BRAF inhibitors, with some compounds exhibiting IC50 values comparable to established drugs like sorafenib .

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions ensure high yield and purity?

Methodological Answer: The synthesis involves three critical steps:

Cyclization of the isothiazolidin-2-yl moiety using phosphorus oxychloride (POCl₃) or acetic anhydride under dehydrating conditions.

Coupling the intermediate with a methylphenyl halide via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80–100°C).

Urea formation via reaction of an amine with 2-ethoxyphenyl isocyanate in anhydrous dichloromethane, monitored by TLC .

Critical Conditions:

- Strict anhydrous environments to prevent hydrolysis.

- Temperature control during cyclization (60–80°C) to avoid side reactions.

Q. Which analytical techniques are essential for structural validation?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent integration (e.g., methylphenyl protons at δ 2.3–2.5 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- IR Spectroscopy: Urea carbonyl stretch (~1640–1680 cm⁻¹) and sulfone S=O peaks (~1150–1350 cm⁻¹) .

- HPLC-MS: Purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at calculated m/z) .

Q. What preliminary assays evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based protocols (e.g., ATPase activity for the isothiazolidin moiety) .

- Cellular Viability Assays: MTT or resazurin assays on cancer cell lines (e.g., HCT-116 or MCF-7) at 1–100 μM concentrations .

- Target Prioritization: Focus on pathways linked to urea derivatives (e.g., PI3K/AKT/mTOR for anticancer activity) .

Advanced Research Questions

Q. How does X-ray crystallography with SHELX refine structural insights?

Methodological Answer:

Q. How to resolve contradictions between docking predictions and experimental bioactivity?

Methodological Answer:

- Re-evaluate Docking Parameters:

- Adjust protonation states (e.g., urea NH groups at pH 7.4).

- Use induced-fit docking (e.g., Schrödinger Suite) to model flexible binding pockets .

- Experimental Validation:

- Surface Plasmon Resonance (SPR) for binding kinetics (KD measurement).

- Mutagenesis studies on predicted target residues (e.g., Tyr456 in kinase domains) .

Q. What strategies assess the 1,1-dioxidoisothiazolidin-2-yl group’s pharmacokinetic impact?

Methodological Answer:

- Metabolic Stability:

- Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS.

- Identify sulfone reduction metabolites using HRMS .

- Permeability Assays:

- Caco-2 monolayer model (apparent permeability, Papp > 1 × 10⁻⁶ cm/s for oral bioavailability).

- LogD measurement (octanol-water, pH 7.4) to correlate sulfone polarity with absorption .

Q. Data Contradiction Analysis

3.1 Conflicting Biological Potency in Replicate Assays

Resolution Strategy:

- Dose-Response Replicates: Perform 3+ independent experiments with internal controls (e.g., staurosporine for cytotoxicity).

- Check Compound Stability: Pre-incubate in assay buffer (37°C, 24h) and re-analyze via HPLC .

3.2 Discrepancies in Crystallographic vs. DFT-Optimized Structures

Resolution Strategy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.